(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a furan ring, and a pyrrolidine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole ring, followed by the introduction of the furan and pyrrolidine-2,3-dione moieties. Key steps may include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable fluorinated precursor under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction involving a furan aldehyde and a suitable nucleophile.
Formation of the Pyrrolidine-2,3-dione Core: This step may involve the cyclization of a suitable precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and furan rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: can be compared with similar compounds such as:
4-Iodobenzoic Acid: This compound has a similar aromatic structure but lacks the complex ring system of the target compound.
Lemon Balm (Rosmarinic Acid): While not structurally similar, it shares some bioactive properties with the target compound.
The uniqueness of This compound
Biological Activity
The compound (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its diverse structural features. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H22F1N2O3S, with a molecular weight of approximately 462.47 g/mol. The structure includes:
- Benzothiazole moiety : Known for its antimicrobial and anticancer properties.
- Pyrrolidine core : Associated with neuroprotective effects and diverse pharmacological activities.
- Hydroxy and methoxy substituents : These functional groups can enhance solubility and bioavailability.
Mechanisms of Biological Activity
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of key enzymes involved in various metabolic pathways. For instance, it could influence mitogen-activated protein kinases (MAPKs), which play crucial roles in cell signaling and regulation .
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can protect cells from oxidative stress.
- Cellular Targeting : The unique combination of functional groups may allow the compound to interact with specific cellular targets, leading to enhanced therapeutic effects.
Biological Assays and Research Findings
Research has demonstrated the efficacy of similar compounds in various biological assays. Here are some notable findings related to the biological activity of structurally similar compounds:
Compound Type | Key Features | Biological Activity |
---|---|---|
Benzothiazole Derivatives | Fluorinated aromatic rings | Antimicrobial, anticancer |
Pyrrolidine-based Compounds | Diverse substitutions on the pyrrolidine core | Neuroprotective, anticancer |
Thiophene-containing Molecules | Unique electronic properties | Antimicrobial, anti-inflammatory |
These compounds have shown promise in preclinical studies, indicating that this compound may exhibit similar or enhanced biological activities due to its structural complexity.
Case Studies
Several studies have investigated the biological effects of benzothiazole and pyrrolidine derivatives:
- Anticancer Activity : A study demonstrated that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis through the activation of caspase pathways . The structural features of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl) suggest it may enhance this activity.
- Neuroprotective Effects : Pyrrolidine derivatives have been reported to exhibit neuroprotective effects in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against a range of pathogens, indicating that (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl) could possess broad-spectrum antimicrobial activity .
Properties
Molecular Formula |
C24H17FN2O5S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17FN2O5S/c1-12-6-9-17(32-12)21(28)19-20(13-4-3-5-15(10-13)31-2)27(23(30)22(19)29)24-26-16-8-7-14(25)11-18(16)33-24/h3-11,20,29H,1-2H3 |
InChI Key |
WMKKRWRYNIDZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OC)C4=NC5=C(S4)C=C(C=C5)F)O |
Origin of Product |
United States |
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